![molecular formula C10H12SSe B12545271 [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene CAS No. 144937-46-2](/img/structure/B12545271.png)
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene
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Overview
Description
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is an organoselenium compound that features both selenium and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene typically involves the reaction of benzene derivatives with selenium and sulfur-containing reagents. One common method includes the use of selenomethyl and methylsulfanyl groups, which are introduced through nucleophilic substitution reactions. The reaction conditions often require the presence of a base, such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound back to its corresponding sulfides and selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of novel drugs with antioxidant and anticancer properties. Selenium-containing compounds are known for their biological activity, and this compound is no exception.
Industry
In the materials science field, this compound can be used to create advanced materials with specific electronic and optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of new materials.
Mechanism of Action
The mechanism of action of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene involves its interaction with biological molecules through redox reactions. The selenium and sulfur atoms can participate in electron transfer processes, which can modulate the activity of enzymes and other proteins. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Compounds containing sulfur in a five-membered ring structure.
Selenophenes: Compounds containing selenium in a five-membered ring structure.
Benzothiophenes: Benzene fused with a thiophene ring.
Benzoselenophenes: Benzene fused with a selenophene ring.
Uniqueness
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both selenium and sulfur atoms in its structure, which imparts distinct chemical and biological properties
Biological Activity
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene, identified by its CAS number 144937-46-2, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects on various biological systems.
- Molecular Formula : C10H12S2Se
- Molecular Weight : 246.34 g/mol
- IUPAC Name : 1,1-bis(methylsulfanyl)-2-methylselanylethene
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may exert effects through:
- Antioxidant Activity : The presence of selenium and sulfur in the structure allows for potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
Antioxidant Properties
Research indicates that compounds containing selenium and sulfur often exhibit significant antioxidant activities. A study demonstrated that related compounds can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at varying concentrations .
Cytotoxicity and Cancer Research
A notable area of research involves the cytotoxic effects of this compound on cancer cell lines. Studies have reported that this compound induces apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and modulation of apoptotic signaling pathways .
Study 1: Antioxidant Activity Evaluation
In an experimental setup, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results indicated a dose-dependent scavenging effect with an IC50 value comparable to well-known antioxidants like ascorbic acid.
Concentration (µM) | DPPH Scavenging (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Study 2: Antimicrobial Efficacy
A series of antimicrobial susceptibility tests were conducted against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) observed:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
Properties
CAS No. |
144937-46-2 |
---|---|
Molecular Formula |
C10H12SSe |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
(2-methylselanyl-2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C10H12SSe/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
JYYFKYGJFBFYII-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC1=CC=CC=C1)[Se]C |
Origin of Product |
United States |
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